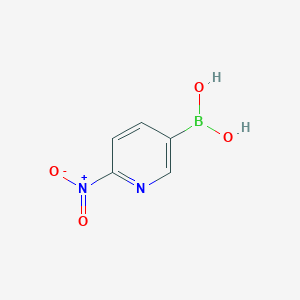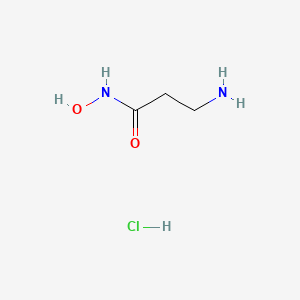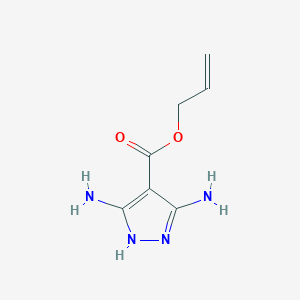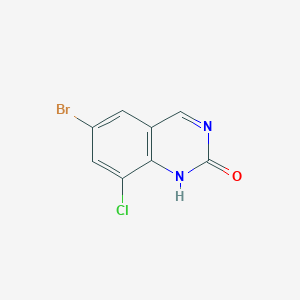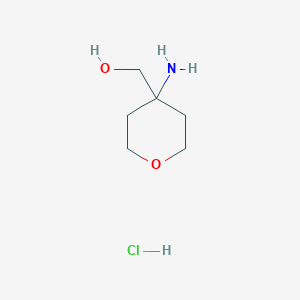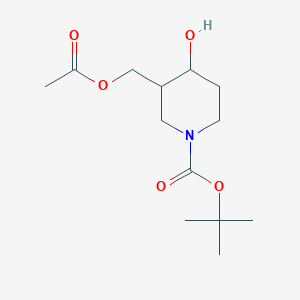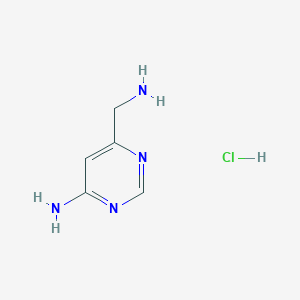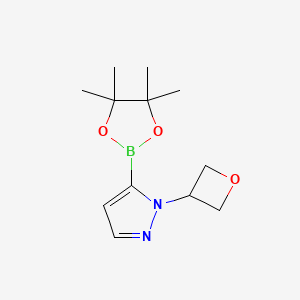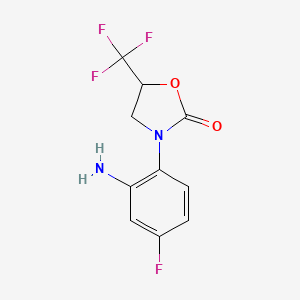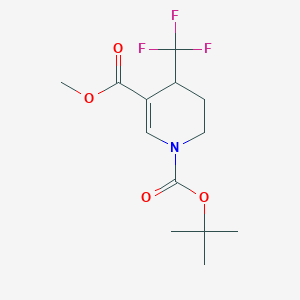![molecular formula C13H18ClN3 B1377762 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride CAS No. 1296224-75-3](/img/structure/B1377762.png)
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1296224-75-3 . It has a molecular weight of 251.76 . The IUPAC name for this compound is 2-[4-(aminomethyl)-1-piperidinyl]benzonitrile hydrochloride .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C13H17N3.ClH/c14-9-11-5-7-16 (8-6-11)13-4-2-1-3-12 (13)10-15;/h1-4,11H,5-9,14H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
DNA Interaction and Fluorescent Staining
Compounds structurally related to the query molecule have been utilized in the study of DNA interactions. For example, Hoechst 33258, a bis-benzimidazole derivative with a structure involving a piperazine moiety, is well-known for its ability to bind to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property has made it a valuable tool in cell biology for chromosome and nuclear staining, as well as in flow cytometry for analyzing nuclear DNA content values (Issar & Kakkar, 2013).
Synthesis of Organic Compounds
Research on nucleophilic aromatic substitution reactions involving piperidine demonstrates the compound's utility in synthesizing various organic molecules. For instance, the reaction of piperidine with dinitrobenzene derivatives results in the formation of nitro-piperidinobenzene compounds in a process that can be applied to the synthesis of structurally complex molecules (Pietra & Vitali, 1972).
Drug Design and Pharmacological Studies
Aromatic cyclic amines, including piperidine derivatives, are crucial in the design of dopamine D2 receptor ligands. These compounds are investigated for their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these molecules, including the presence of a cyclic amine like piperidine, play a significant role in their affinity towards D2 receptors (Jůza et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Piperidine derivatives have been explored for their role as enzyme inhibitors. For example, dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperidine and piperazine scaffolds, are investigated for their potential in treating type 2 diabetes mellitus by modulating the incretin pathway. These studies highlight the importance of the piperidine moiety in the structure-activity relationship of DPP IV inhibitors (Mendieta, Tarragó, & Giralt, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and physical conditions like temperature and pressure.
Analyse Biochimique
Biochemical Properties
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors and enzymes, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The nature of these interactions is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve the desired biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites. The compound’s role in these pathways can affect cellular energy production, biosynthesis, and other metabolic processes. Detailed studies on its metabolic interactions are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is vital for predicting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects. The compound’s activity and function can vary depending on its localization within the cell .
Propriétés
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMIFHQJMITKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



